(E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of methoxy groups and the pyrazole ring in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of (E)-N’-(3-methoxybenzyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole ring and methoxy groups may allow the compound to bind to active sites or modulate the activity of target proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(3-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide: Lacks the methoxy group on the phenyl ring.
(E)-N’-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Has a methoxy group at a different position on the phenyl ring.
Uniqueness
(E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the methoxy groups and the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
1285559-95-6 |
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Molecular Formula |
C19H18N4O3 |
Molecular Weight |
350.378 |
IUPAC Name |
3-(2-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-25-14-7-5-6-13(10-14)12-20-23-19(24)17-11-16(21-22-17)15-8-3-4-9-18(15)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
DKQXXABLNRQFPP-UDWIEESQSA-N |
SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OC |
solubility |
not available |
Origin of Product |
United States |
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